Lipophilicity (XLogP3) Shifts CNS Permeability Predictions Relative to Piracetam and Oxiracetam
The target compound exhibits a computed XLogP3 of 0.9 (PubChem), placing it in the optimal range for passive blood‑brain barrier permeation (logP 1–3). In contrast, piracetam (XLogP = −1.52) and oxiracetam (XLogP3 = −2.2) are substantially more hydrophilic, which correlates with their limited brain uptake and higher required oral doses in clinical use [1][2]. While all three compounds possess one hydrogen‑bond donor, the target compound’s larger lipophilic surface area (driven by the 1‑phenylethyl group) is the dominant factor differentiating its CNS pharmacokinetic profile.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3 / XLogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | Piracetam XLogP = −1.52; Oxiracetam XLogP3 = −2.2 |
| Quantified Difference | Δ(logP) = +2.42 vs piracetam; +3.1 vs oxiracetam |
| Conditions | In silico prediction (PubChem XLogP3 algorithm); relevant to pH 7.4 partition behavior. |
Why This Matters
For CNS‑targeted discovery programs, a logP shift of >2 log units is associated with orders‑of‑magnitude differences in brain‑to‑plasma ratio, making the target compound a more lipophilic starting point for neurotherapeutic design than classical racetams.
- [1] PubChem CID 10867778 – XLogP3 = 0.9. View Source
- [2] Guide to Malaria Pharmacology – piracetam XLogP = −1.52. View Source
